2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-6-2-3-9-4-5(6)10-7(11)8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKFODNPTVNNLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1554289-01-8 | |
| Record name | 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 1 Methyl 1h Imidazo 4,5 C Pyridine and Its Key Precursors
Strategies for the Construction of the Imidazo[4,5-c]pyridine Core
The formation of the imidazo[4,5-c]pyridine ring system is principally achieved through the cyclization of 3,4-diaminopyridine with a suitable one-carbon synthon. This precursor, 3,4-diaminopyridine, is a critical starting material for these syntheses.
Cyclocondensation Reactions of Diaminopyridine Derivatives
Cyclocondensation reactions provide a direct and widely employed method for the synthesis of the imidazo[4,5-c]pyridine core. These reactions involve the formation of the imidazole (B134444) ring by reacting the two adjacent amino groups of 3,4-diaminopyridine with a reagent that can provide the final carbon atom of the five-membered ring.
The reaction of 3,4-diaminopyridine with carboxylic acids or their derivatives is a common method for constructing the imidazo[4,5-c]pyridine skeleton. For instance, heating 3,4-diaminopyridine with formic acid is a direct approach to produce the unsubstituted 1H-imidazo[4,5-c]pyridine. nih.gov Similarly, the use of orthoformates, such as triethyl orthoformate, in the presence of a catalyst like ytterbium triflate, also yields the imidazo[4,5-c]pyridine core. researchgate.net These methods often require elevated temperatures to drive the dehydration and cyclization process. The reaction with formic acid is particularly useful for preparing derivatives that are unsubstituted at the 2-position, which can then be subjected to further functionalization like bromination.
A plausible, though not explicitly detailed in the provided search results, multi-step synthesis for the target compound could involve:
Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine: This could potentially be achieved by first methylating one of the amino groups of 3,4-diaminopyridine, followed by cyclization with formic acid. Alternatively, the unsubstituted 1H-imidazo[4,5-c]pyridine can be synthesized first and then methylated. The regioselectivity of the methylation would be a key consideration in this step.
Bromination of 1-methyl-1H-imidazo[4,5-c]pyridine: The resulting 1-methyl-1H-imidazo[4,5-c]pyridine could then be brominated at the 2-position. While specific conditions for this exact substrate are not available, bromination of similar electron-rich heterocyclic systems often employs reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Another potential route involves the synthesis of 2-bromo-1H-imidazo[4,5-c]pyridine first, followed by methylation. The synthesis of the 2-bromo intermediate could be attempted by cyclizing 3,4-diaminopyridine with a bromo-containing one-carbon synthon, though this is a less common approach. Subsequent N-methylation would then yield the final product. Studies on the N-alkylation of similar imidazo[4,5-c]pyridine systems have shown that the reaction of the NH-tautomer with alkylating agents like 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate in DMF can lead to the desired N-substituted product. nih.gov
A versatile method for preparing 2-substituted imidazo[4,5-c]pyridines involves the condensation of 3,4-diaminopyridine with various aldehydes. nih.gov This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to form the imidazole ring. This approach allows for the direct introduction of a wide range of substituents at the 2-position of the imidazo[4,5-c]pyridine core, depending on the aldehyde used.
The reaction is often facilitated by a catalyst to promote both the condensation and the subsequent cyclization step. The use of different substituted aldehydes allows for the creation of a library of 2-substituted imidazo[4,5-c]pyridine derivatives.
Catalytic Approaches for Core Formation
The efficiency of the cyclocondensation reactions can be significantly improved by the use of catalysts. Both homogeneous and heterogeneous catalysts have been employed to facilitate the formation of the imidazo[4,5-c]pyridine core under milder conditions and with better yields.
Zinc triflate (Zn(OTf)2) has been demonstrated to be an effective Lewis acid catalyst for the synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various substituted aldehydes. nih.gov The reaction is typically carried out in refluxing methanol, providing the desired products in good yields. This method offers a simple and efficient one-pot procedure for the synthesis of a variety of 2-aryl- and 2-heteroaryl-imidazo[4,5-c]pyridines.
Table 1: Zinc Triflate Catalyzed Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine | 92 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine | 88 |
| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-imidazo[4,5-c]pyridine | 90 |
| 4 | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-c]pyridine | 85 |
| 5 | 2-Thiophenecarboxaldehyde | 2-(Thiophen-2-yl)-1H-imidazo[4,5-c]pyridine | 82 |
Data compiled from a study on the zinc triflate-catalyzed synthesis of imidazo[4,5-c]pyridine derivatives. nih.gov
The use of heterogeneous catalysts offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable synthetic processes. For the synthesis of imidazopyridines, Al³⁺-exchanged on K10 montmorillonite clay has been reported as a reusable heterogeneous catalyst. While the specific application for 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is not detailed, this catalytic system has shown effectiveness in the intramolecular cyclization reactions for forming the imidazopyridine core, achieving excellent yields. researchgate.net The use of such solid acid catalysts can facilitate the dehydration step in the cyclocondensation reaction under milder conditions compared to traditional methods that often require strong acids and high temperatures.
Regioselective Considerations in Imidazo[4,5-c]pyridine Ring Formation
The foundational step in synthesizing the target compound is the construction of the imidazo[4,5-c]pyridine core. This is most commonly achieved through the condensation of 3,4-diaminopyridine with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative (e.g., orthoformates). jscimedcentral.com A significant challenge in this cyclization is the control of regioselectivity.
The 3,4-diaminopyridine precursor contains two non-equivalent amino groups at the C3 and C4 positions. The initial nucleophilic attack by one of these amino groups on the electrophile, followed by intramolecular cyclization and dehydration, can lead to two possible regioisomers: the 1H-imidazo[4,5-c]pyridine (also referred to as the N1-H tautomer) and the 3H-imidazo[4,5-c]pyridine (N3-H tautomer). In solution, these isomers often exist in a tautomeric equilibrium, further complicating selective synthesis.
The regiochemical outcome of the cyclization is influenced by the relative nucleophilicity of the two amino groups, which can be modulated by electronic effects of other substituents on the pyridine (B92270) ring and the specific reaction conditions employed. For instance, Lewis acid catalysts like zinc triflate have been utilized to promote the condensation of 3,4-diaminopyridine with various aldehydes, though this does not always resolve the issue of isomer formation. jscimedcentral.com Often, the reaction yields a mixture of the 1H- and 3H-isomers, which then requires separation by methods such as column chromatography. Achieving a high degree of regioselectivity in this initial ring-forming step is crucial for an efficient synthesis of a single, desired isomer.
| C1-Electrophile | Typical Conditions | Notes |
|---|---|---|
| Aromatic/Aliphatic Aldehydes | Reflux in methanol with Zn(OTf)₂ | Forms 2-substituted imidazo[4,5-c]pyridines. jscimedcentral.com |
| Triethyl Orthoformate | Polyphosphoric Acid (PPA), high temperature | Yields the unsubstituted (C2-H) imidazo[4,5-c]pyridine. |
| Carboxylic Acids | Polyphosphoric Acid (PPA), microwave irradiation | Forms 2-substituted imidazo[4,5-c]pyridines. jscimedcentral.com |
Introduction of the 2-Bromo Substituent
With the imidazo[4,5-c]pyridine core established, the next critical step is the regioselective introduction of a bromine atom at the C2 position of the imidazole ring. This can be approached through direct halogenation or by incorporating the bromine atom during the ring formation using a pre-functionalized precursor.
Direct bromination of the C2-position of an existing 1H-imidazo[4,5-c]pyridine ring presents a challenge. The C2 position is analogous to the most electron-rich carbon in an imidazole ring, making it susceptible to electrophilic attack. However, the pyridine ring itself can be sensitive to oxidative conditions often associated with halogenation. Standard brominating agents like N-Bromosuccinimide (NBS) are commonly used for such transformations in electron-rich heterocyclic systems. While specific protocols for the C2-bromination of 1H-imidazo[4,5-c]pyridine are not extensively documented, a plausible approach would involve the reaction with NBS in an inert solvent. A key concern with this method is selectivity, as competitive bromination on the pyridine ring could occur, leading to a mixture of products.
To circumvent the potential lack of regioselectivity in direct halogenation, multi-step strategies that build the 2-bromo-substituted ring system from carefully chosen precursors are generally more reliable. One of the most effective methods involves a Sandmeyer-type reaction. wikipedia.orgmasterorganicchemistry.comnih.gov This strategy begins with the synthesis of 2-amino-1-methyl-1H-imidazo[4,5-c]pyridine. The 2-amino group can then be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). Subsequent treatment of the diazonium salt with a copper(I) bromide (CuBr) catalyst facilitates the displacement of the diazo group with a bromide ion, yielding the desired 2-bromo product with high regiochemical purity. wikipedia.orgmasterorganicchemistry.com
An alternative multi-step approach involves using a pre-functionalized pyridine in the initial ring-closing step. For example, a synthesis could start with a substituted 3,4-diaminopyridine which is then cyclized. While synthesizing a 2-bromo-3,4-diaminopyridine is challenging, an analogous strategy has been demonstrated in the imidazo[4,5-b]pyridine series, where 5-bromo-2,3-diaminopyridine is cyclized with an aldehyde to form the corresponding 6-bromo-imidazo[4,5-b]pyridine. fabad.org.tr This highlights the principle of incorporating the halogen onto the pyridine backbone prior to imidazole ring formation to control its final position.
N1-Methylation Strategies and Regioselectivity
The final structural requirement is the placement of a methyl group specifically on the N1 nitrogen of the imidazole ring. This is arguably the most challenging step due to the presence of multiple potentially nucleophilic nitrogen atoms in the 2-bromo-1H-imidazo[4,5-c]pyridine structure: N1, N3, and the pyridine nitrogen (N5).
Direct alkylation of a 1H-imidazo[4,5-c]pyridine system typically does not yield the desired N1-alkylated product. Experimental studies have shown that when 2-substituted 5H-imidazo[4,5-c]pyridines are treated with alkyl halides (such as chlorobenzyl or butyl bromide) under basic conditions (e.g., K₂CO₃ in DMF), alkylation occurs predominantly on the pyridine nitrogen, yielding the N5-regioisomer. fabad.org.trresearchgate.netpsychosocial.comnih.gov This strong preference for alkylation on the pyridine ring nitrogen makes the direct N1-methylation of 2-bromo-1H-imidazo[4,5-c]pyridine an unviable strategy.
To achieve unambiguous synthesis of the N1-methyl isomer, the methyl group must be introduced prior to the formation of the imidazole ring. A robust strategy involves starting with a pyridine derivative that is already N-methylated at the correct position. For instance, a synthetic route could begin with the amination of a suitable chloronitropyridine with methylamine to produce an N-methyl-nitropyridin-amine. nih.gov Subsequent reduction of the nitro group would yield a N-methyl-diaminopyridine precursor. Cyclization of this intermediate (e.g., N4-methyl-pyridine-3,4-diamine) would then lead exclusively to the 1-methyl-1H-imidazo[4,5-c]pyridine core, with the methyl group locked in the desired N1 position. The 2-bromo substituent can then be introduced subsequently, for example, via the Sandmeyer reaction described previously.
| Substrate | Alkylation Conditions | Major Product | Reference |
|---|---|---|---|
| 2-Aryl-5H-imidazo[4,5-c]pyridine | 4-chlorobenzyl bromide, K₂CO₃, DMF | N5-alkylated regioisomer | nih.gov |
| 2-Aryl-5H-imidazo[4,5-c]pyridine | 1-(chloromethyl)-4-methoxybenzene, K₂CO₃, DMF | N5-alkylated regioisomer | fabad.org.tr |
The observed regioselectivity in direct alkylation reactions is governed by a combination of steric and electronic factors. The pyridine nitrogen (N5) is generally the most nucleophilic and sterically accessible site for electrophilic attack in the imidazo[4,5-c]pyridine system. In contrast, the imidazole ring nitrogens (N1 and N3) are less basic.
The presence of the bromine atom at the C2 position further deactivates the adjacent imidazole nitrogens. The electron-withdrawing inductive effect of the bromine atom reduces the electron density and, therefore, the nucleophilicity of both N1 and N3. Furthermore, the bromine atom exerts a steric hindrance effect, physically blocking the approach of an alkylating agent to the adjacent N1 and N3 sites. This combination of electronic deactivation and steric impediment strongly disfavors methylation at the imidazole nitrogens, leading to the preferential formation of the thermodynamically and kinetically favored N5-methylated product in direct alkylation reactions. This inherent stereoelectronic bias necessitates the use of a pre-methylation strategy to ensure the synthesis of the correct this compound isomer.
Integrated Synthetic Pathways for this compound
Integrated synthetic pathways aim to improve efficiency by reducing the number of separate operations, such as purification of intermediates, thereby saving time, resources, and minimizing waste.
A plausible and common stepwise approach to this compound involves the construction of the core 1-methyl-1H-imidazo[4,5-c]pyridine ring system, followed by regioselective bromination. This method allows for clear characterization at each stage.
The synthesis typically begins with a substituted pyridine derivative. A common strategy for forming the imidazo[4,5-c]pyridine scaffold is the condensation of a pyridine-3,4-diamine with a carboxylic acid or its equivalent. nih.gov
A representative stepwise synthesis can be outlined as follows:
Synthesis of N-methyl-4-nitropyridin-3-amine: Starting from 4-chloro-3-nitropyridine, a nucleophilic aromatic substitution (SNAr) reaction with methylamine introduces the N-methyl group at the 4-position.
Reduction to N4-methylpyridine-3,4-diamine: The nitro group of the intermediate is reduced to a primary amine. This transformation is commonly achieved using reducing agents like tin(II) chloride (SnCl2) or through catalytic hydrogenation.
Cyclization to 1-methyl-1H-imidazo[4,5-c]pyridine: The resulting diamine undergoes cyclization with a one-carbon source. Refluxing in formic acid is a standard method to form the imidazole ring, yielding the core scaffold. nih.gov
Bromination at the C2-position: The final step is the selective bromination of the electron-rich C2 position of the imidazole ring. This can be accomplished using electrophilic brominating agents such as N-bromosuccinimide (NBS) or sodium bromite under acidic conditions. researchgate.netresearchgate.net
This stepwise approach provides good control over each chemical transformation, facilitating the purification and characterization of intermediates.
For instance, a highly efficient, clean, and simple one-pot, three-step procedure has been demonstrated for analogous imidazo[4,5-b]pyridines starting from 2-chloro-3-nitropyridine. acs.org A similar strategy can be adapted for the target compound. This sequence involves:
An initial SNAr reaction with an amine.
In-situ reduction of the nitro group.
Subsequent heterocyclization with an aldehyde to form the fused imidazole ring. acs.org
This type of tandem process, conducted in a single reaction vessel, significantly streamlines the synthesis of the core structure. acs.org Another approach involves the one-pot reaction of aminopyridines, aldehydes, and isocyanides, known as the Groebke–Blackburn–Bienaymé (GBB) reaction, which is a greener alternative for synthesizing imidazopyridines. mdpi.com Similarly, one-pot syntheses using ketones as starting materials, which are first brominated in situ and then reacted with an aminopyridine, have also been developed for related structures. nih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and enhance product purity. Many of the steps involved in synthesizing the imidazo[4,5-c]pyridine scaffold can be significantly enhanced by microwave heating.
Condensation reactions to form the imidazole ring, which might require several hours under conventional reflux, can often be completed in minutes using microwave assistance. nih.govresearchgate.net For example, the condensation of diaminopyridines with carboxylic acids using silica gel as a support is a fast method for producing fused 2-substituted imidazopyridines in good yields under microwave irradiation. nih.gov Microwave heating has also been successfully applied to palladium-catalyzed cross-coupling reactions for derivatizing the imidazopyridine core. nih.gov The GBB reaction to form the imidazopyridine skeleton can also be performed efficiently under microwave irradiation, reducing reaction times from hours to minutes. mdpi.com
| Reaction Type | Conventional Conditions | Microwave Conditions | Yield | Reference |
|---|---|---|---|---|
| Imidazopyridine synthesis (GBB Reaction) | EtOH, 60°C, 8 h | EtOH, 60°C, 30 min | ~89% | mdpi.com |
| Condensation of 2-aminopyridine and α-bromoketone | Reflux, hours | 60 seconds | Up to 99% | researchgate.net |
| Tri/tetrasubstituted imidazole synthesis | EtOH, Reflux, 36 h | EtOH, 100°C, 60-80 min | 30% (Conventional) vs. 46-80% (Microwave) | nih.gov |
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient processes.
A significant focus of green synthetic chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives.
Water: Aqueous syntheses of imidazopyridines have been developed, sometimes in the presence of a surfactant like sodium dodecyl sulfate (SDS) to create micellar media, which can promote the reaction. acs.orgacs.orgnih.gov Catalyst-free reactions in water have also been reported. nih.gov
Ethanol: As a bio-based and less toxic solvent, ethanol is frequently used in green protocols for imidazopyridine synthesis, often in combination with mild catalysts like ammonium chloride. acs.orgnih.govnih.gov
Water-IPA Mixtures: A mixture of water and isopropanol (IPA) has been used as an environmentally benign solvent system for the one-pot synthesis of related imidazo[4,5-b]pyridines. acs.org
Solvent-Free Conditions: Some syntheses can be performed under solvent-free conditions, for example, by using a recyclable, biodegradable catalyst like thiamine hydrochloride (Vitamin B1). acs.org This approach dramatically reduces waste and simplifies product isolation.
| Solvent/Condition | Catalyst/Promoter | Reaction Type | Advantages | Reference |
|---|---|---|---|---|
| Water | Sodium Dodecyl Sulfate (SDS) | Three-component reaction | Avoids organic solvents, mild conditions | acs.orgacs.org |
| Ethanol | Ammonium Chloride | Three-component reaction | Bio-based solvent, non-volatile catalyst | acs.orgnih.gov |
| H₂O-IPA | None (Base-free) | Tandem SNAr-reduction-condensation | Green solvent mixture, simple procedure | acs.org |
| Solvent-free | Thiamine Hydrochloride (VB1) | Three-component reaction | No solvent waste, biodegradable catalyst | acs.org |
The use of efficient and reusable catalysts is a cornerstone of green chemistry, as it reduces waste and lowers costs. For the synthesis of the imidazo[4,5-c]pyridine scaffold, several types of recyclable catalysts have been explored.
Heterogeneous Catalysts: Al³⁺-exchanged K10 montmorillonite clay has been used as a reusable heterogeneous catalyst for the efficient synthesis of imidazopyridine derivatives via intramolecular cyclization, with excellent yields reported. nih.gov Such solid acid catalysts can be easily recovered by filtration and reused multiple times without a significant loss of activity.
Magnetically Recoverable Catalysts: Nanoparticles with a magnetic core (e.g., Fe₃O₄) can be functionalized with a catalytically active species. rsc.org These catalysts are used in the reaction mixture and then easily separated from the product using an external magnet, allowing for simple recovery and reuse. This has been applied to the synthesis of various pyridine derivatives. rsc.org
Organocatalysts: The use of non-toxic, biodegradable organocatalysts like saccharin or thiamine hydrochloride represents another green approach. acs.org These catalysts are often metal-free, avoiding issues of toxic metal contamination in the final product. acs.orgnih.gov
The development of such catalytic systems is crucial for creating more sustainable and economically viable synthetic routes to complex molecules like this compound.
Reactivity and Derivatization Studies of 2 Bromo 1 Methyl 1h Imidazo 4,5 C Pyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at the C2-Bromine
The bromine atom at the C2 position of the imidazo[4,5-c]pyridine ring is susceptible to oxidative addition by transition metal catalysts, primarily those based on palladium. This reactivity enables a variety of cross-coupling reactions that are fundamental to modern organic synthesis.
The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. For a substrate like 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C2 position.
The general reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the 2-aryl-1-methyl-1H-imidazo[4,5-c]pyridine product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and can be substrate-dependent. While specific studies on this compound are not extensively documented, research on analogous 2-bromopyridine (B144113) and related heterocyclic systems demonstrates the feasibility of this transformation. nih.govacs.org For instance, ligand-free palladium acetate (B1210297) systems have been shown to be effective for the Suzuki coupling of 2-halogenated pyridines in aqueous solvents. nih.gov
Commonly employed conditions for such transformations include catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a phosphine (B1218219) ligand, and a base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄) in solvents like dioxane, toluene, or aqueous mixtures. rsc.orgmdpi.com
The Sonogashira coupling provides a reliable method for the formation of a C(sp²)–C(sp) bond through the reaction of an aryl or vinyl halide with a terminal alkyne. researchgate.netdntb.gov.ua This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, can be used to introduce alkynyl moieties at the C2 position of this compound.
The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition to the C-Br bond. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the 2-alkynyl-1-methyl-1H-imidazo[4,5-c]pyridine product and regenerates the active palladium(0) catalyst. The reaction is typically carried out in the presence of an amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), which also serves as the solvent. soton.ac.uk
Studies on various bromopyridine nuclei have demonstrated successful Sonogashira couplings with a range of terminal alkynes. soton.ac.ukscirp.org Typical catalyst systems include Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in conjunction with copper(I) iodide (CuI). soton.ac.uk The reaction conditions are generally mild, often proceeding at room temperature, making it compatible with a variety of functional groups. researchgate.net
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is exceptionally useful for synthesizing N-arylated compounds. For this compound, this method allows for the introduction of primary or secondary amines at the C2 position.
The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination to yield the 2-amino-1-methyl-1H-imidazo[4,5-c]pyridine derivative. wikipedia.org The selection of the appropriate ligand and base is crucial for the success of this reaction. libretexts.org
While direct studies on the imidazo[4,5-c] isomer are sparse, detailed optimization has been performed on the closely related isomer, 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine, for the synthesis of bioactive compounds. In this analogous system, various palladium catalysts, ligands, and bases were screened to maximize the yield of the aminated product using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate. The combination of Pd₂(dba)₃ as the palladium source, RuPhos as the ligand, and K₃PO₄ as the base in dioxane was found to be highly effective.
| Entry | Catalyst/Ligand | Yield (%) |
|---|---|---|
| 1 | Pd₂(dba)₃/PPh₃ | Traces |
| 2 | Pd₂(dba)₃/Xantphos | Traces |
| 3 | Pd₂(dba)₃/XPhos | 25 |
| 4 | Pd₂(dba)₃/SPhos | 45 |
| 5 | Pd₂(dba)₃/RuPhos | 60 |
| Entry | Base | Yield (%) |
|---|---|---|
| 1 | KOAc | Traces |
| 2 | Na₂CO₃ | Traces |
| 3 | K₂CO₃ | 25 |
| 4 | K₃PO₄ | 65 |
Data derived from studies on the isomeric 2-bromo-1-methyl-1H-imidazo[4,5-b]pyridine scaffold.
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. organic-chemistry.org This method is known for its high functional group tolerance and the reactivity of organozinc compounds. units.it It can be applied to couple this compound with a variety of alkyl, vinyl, aryl, and heteroaryl zinc reagents. nih.gov
The catalytic cycle is similar to other cross-coupling reactions, beginning with oxidative addition of the palladium(0) catalyst into the C-Br bond. This is followed by transmetalation from the organozinc reagent to the palladium center and concludes with reductive elimination of the final product. organic-chemistry.org The organozinc reagents can be prepared from the corresponding organohalides via oxidative addition of zinc metal or by transmetalation from organolithium or Grignard reagents. units.it While the Negishi coupling is a powerful tool for constructing C-C bonds with 2-pyridyl derivatives, rsc.org specific applications to this compound require further investigation.
The efficiency of transition-metal-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and, particularly, the ancillary ligand coordinated to the metal center. Ligands play a critical role in stabilizing the metal catalyst, modulating its reactivity, and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov
For electron-rich and sterically hindered heterocyclic substrates like this compound, the use of bulky and electron-rich phosphine ligands is often essential. In the context of Buchwald-Hartwig amination on the analogous imidazo[4,5-b]pyridine core, a screening of ligands revealed that sterically demanding biaryl phosphine ligands were necessary to achieve good yields. Ligands such as SPhos and RuPhos, which possess significant steric bulk and electron-donating properties, were found to be superior to less bulky ligands like triphenylphosphine (B44618) (PPh₃) or chelating ligands like Xantphos. The Pd₂(dba)₃/RuPhos system ultimately provided the highest yield, highlighting the importance of tailoring the ligand to the specific substrate and reaction type.
Similarly, for Suzuki-Miyaura and Sonogashira couplings, the electronic and steric properties of the ligands can influence reaction rates and yields. While some reactions on simple pyridines can proceed with standard ligands like PPh₃ or even under ligand-free conditions, more challenging substrates often benefit from specialized ligands to prevent catalyst deactivation and promote efficient product formation. nih.gov
Halogen Exchange Reactions
Halogen exchange reactions, particularly bromine-lithium exchange, are a cornerstone of organometallic chemistry, providing a route to highly reactive organolithium intermediates that can be trapped with various electrophiles. This method allows for the introduction of a wide array of functional groups that are not accessible through direct cross-coupling. mdpi.com
For this compound, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) would be expected to induce a rapid bromine-lithium exchange. nih.gov This process would generate the highly nucleophilic 2-lithio-1-methyl-1H-imidazo[4,5-c]pyridine.
This lithiated intermediate can then react with a diverse range of electrophiles, including:
Aldehydes and ketones to form secondary and tertiary alcohols.
Carbon dioxide (CO₂) followed by acidic workup to yield the corresponding carboxylic acid.
Alkyl halides to introduce alkyl substituents.
Disulfides to form thioethers.
The reaction conditions, especially temperature, are critical to prevent side reactions, such as decomposition of the organolithium species or undesired reactions with the solvent. researchgate.net Alternative methods using magnesium, such as bromine-magnesium exchange with reagents like isopropylmagnesium chloride (i-PrMgCl), can also be employed to generate the corresponding Grignard reagent, which offers a milder and often more functionally-group-tolerant nucleophile. mdpi.com
Functionalization at Other Positions of the Imidazo[4,5-c]pyridine Ring System
The fused heterocyclic structure of this compound presents several sites for further functionalization beyond the C2-position. The pyridine (B92270) and imidazole (B134444) rings possess distinct electronic properties that govern the regioselectivity of various transformations.
Regioselective C-H Functionalization Strategies
Direct C-H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic scaffolds. For the imidazo[4,5-c]pyridine system, the electron-deficient nature of the pyridine ring and the electron-rich character of the imidazole ring influence the reactivity of the available C-H bonds. While specific studies on this compound are limited, research on the closely related imidazo[4,5-b]pyridine and imidazo[1,2-a]pyridine (B132010) isomers provides valuable insights into potential C-H functionalization strategies.
For instance, palladium-catalyzed direct arylation has been successfully applied to the C-H functionalization of various imidazole-containing heterocycles. These reactions typically proceed via a concerted metalation-deprotonation mechanism. In the case of 1-methyl-1H-imidazo[4,5-c]pyridine, the C4, C6, and C7 positions on the pyridine ring, as well as the C2 position (if not brominated), are potential sites for such transformations. The regioselectivity is often dictated by the steric and electronic environment of each C-H bond, as well as the specific catalyst and reaction conditions employed.
Visible light-induced C-H functionalization has also emerged as a mild and efficient method for the derivatization of imidazo[1,2-a]pyridines, and similar strategies could potentially be applied to the imidazo[4,5-c]pyridine core. These reactions often involve the generation of radical intermediates that can react with the heterocyclic ring.
Table 1: Potential Regioselective C-H Functionalization Reactions This table is based on analogous reactions reported for related imidazo-pyridine isomers.
| Reaction Type | Reagents and Conditions | Potential Position of Functionalization |
| Direct Arylation | Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Ar-Br, DMF, 120 °C | C4, C6, C7 |
| Perfluoroalkylation | R-CF₂I, fac-Ir(ppy)₃, visible light | C4, C6, C7 |
| Aminoalkylation | N-phenyltetrahydroisoquinoline, Rose Bengal, visible light, O₂ | C4, C6, C7 |
Electrophilic and Nucleophilic Substitution Reactions
The electronic properties of the imidazo[4,5-c]pyridine ring system make it susceptible to both electrophilic and nucleophilic attack, depending on the position and the reaction conditions.
Electrophilic Substitution: The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, the imidazole ring is more electron-rich and can undergo electrophilic attack. In the case of 1-methyl-1H-imidazo[4,5-c]pyridine, the C2 position is the most likely site for electrophilic substitution. Since the subject compound is brominated at this position, further electrophilic substitution on the ring is less probable under standard conditions.
Nucleophilic Substitution: The pyridine ring of the imidazo[4,5-c]pyridine system is susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are ortho and para to the pyridine nitrogen. The presence of a good leaving group, such as a halogen, at these positions would facilitate nucleophilic aromatic substitution (SNAr). While the parent compound does not have a leaving group at these positions, derivatization strategies could introduce one. For example, oxidation to the corresponding N-oxide would activate the ring towards nucleophilic substitution.
N-Functionalization and N-Derivatization beyond Initial Methylation
The imidazo[4,5-c]pyridine scaffold contains two nitrogen atoms in the pyridine ring (N5 and N7) and one in the imidazole ring that is already methylated (N1). The pyridine nitrogens possess lone pairs of electrons and can be targeted for further functionalization, such as N-alkylation or N-oxidation.
N-alkylation of the pyridine nitrogen in related imidazopyridine systems has been reported. organic-chemistry.org For this compound, treatment with an alkyl halide in the presence of a base could potentially lead to alkylation at either N5 or N7, resulting in the formation of a quaternary pyridinium (B92312) salt. The regioselectivity of this reaction would be influenced by steric and electronic factors.
N-oxidation of the pyridine nitrogen atoms is another possible transformation. The resulting N-oxides are versatile intermediates that can be used for further functionalization of the pyridine ring, as mentioned in the previous section.
Mechanistic Investigations of Key Transformation Reactions
The reactivity of the C2-bromo substituent in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.
Proposed Reaction Pathways for Palladium-Catalyzed Processes
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, is well-established and is expected to be applicable to this compound. The cycle typically involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the imidazo[4,5-c]pyridine to form a Pd(II) intermediate. This is often the rate-determining step of the reaction. The electron-rich nature of the imidazole ring may influence the rate of this step.
Transmetalation (for Suzuki, Stille, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron reagent transfers its organic group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
The efficiency of these steps is highly dependent on the nature of the ligands coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. nih.govnih.gov
Spectroscopic and Advanced Structural Elucidation of 2 Bromo 1 Methyl 1h Imidazo 4,5 C Pyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, NOESY, HSQC, HMBC) experiments, it is possible to piece together the complete molecular framework.
The ¹H NMR spectrum of 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is expected to display distinct signals corresponding to the methyl group and the three aromatic protons on the pyridine (B92270) ring. The N-methyl group (N-CH₃) would appear as a sharp singlet, typically in the range of 3.8–4.2 ppm. The protons on the pyridine ring (H4, H6, and H7) will exhibit chemical shifts and coupling patterns characteristic of their electronic environment and spatial relationships. For instance, in related imidazo[4,5-c]pyridin-2-one derivatives, the proton at the C7 position appears as a doublet around δ 7.7-7.8 ppm. nih.gov
The ¹³C NMR spectrum provides information on the carbon skeleton. The N-methyl carbon is expected to resonate in the upfield region (around 30–35 ppm). The carbon atom bearing the bromine (C2) would be significantly influenced by the halogen's electronic effects. The remaining five carbons of the fused ring system will appear in the aromatic region (typically δ 110–155 ppm). The precise assignment of each carbon signal is greatly facilitated by two-dimensional NMR techniques. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| N1-CH₃ | ~3.9 (singlet, 3H) | ~32 | Typical range for N-methyl on an imidazole (B134444) ring. |
| C2 | - | ~125 | Carbon directly attached to bromine; no proton. |
| C4 | ~8.0-8.2 (doublet) | ~140 | Aromatic proton adjacent to pyridine nitrogen. |
| C6 | ~7.2-7.4 (doublet) | ~115 | Aromatic proton. |
| C7 | ~7.8-8.0 (doublet of doublets) | ~135 | Aromatic proton. |
| C3a | - | ~145 | Quaternary bridgehead carbon. |
| C7a | - | ~150 | Quaternary bridgehead carbon. |
Two-dimensional NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's regiochemistry. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the straightforward assignment of the protonated carbons in the pyridine ring (C4, C6, C7) and the N-methyl group. sdsu.edu
COSY (Correlation Spectroscopy): COSY reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between adjacent protons on the pyridine ring, establishing their connectivity (e.g., H6 with H7). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. Key correlations would include:
The N-methyl protons showing a cross-peak to the C2 carbon, confirming the methyl group's attachment at the N1 position and its proximity to the bromo-substituted carbon.
The N-methyl protons also correlating to the bridgehead carbon C7a.
The aromatic protons showing correlations to neighboring and quaternary carbons, which helps to assemble the entire ring system and confirm the assignment of C2, C3a, and C7a. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, irrespective of their through-bond connectivity. A key expected NOESY correlation would be between the N-methyl protons and the H7 proton, which would provide definitive proof of the 1-methyl substitution pattern, as opposed to substitution at the N3 position.
X-ray Diffraction (XRD) Crystallography for Solid-State Structure
While specific crystallographic data for this compound is not available, analysis of closely related imidazopyridine structures provides insight into the expected solid-state characteristics. nih.gov
XRD analysis reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular forces. While the N-methylated target compound lacks traditional hydrogen bond donors (like N-H), it can act as a hydrogen bond acceptor at its pyridine nitrogen (N5) or the imidazole nitrogen (N3). Weak C-H···N or C-H···Br hydrogen bonds may play a role in stabilizing the crystal packing. nih.gov
Table 2: Representative Crystallographic Data for a Related Imidazopyridine Derivative Data for 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, as part of a hybrid salt. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Interactions | Weak π–π stacking |
| Molecular Feature | Fused pyridinium (B92312) and imidazolium rings are virtually coplanar. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. For this compound (C₇H₆BrN₃), the presence of bromine is a key feature, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion (M⁺) and any bromine-containing fragments, with two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). docbrown.info
The electrospray ionization (ESI) mass spectrum would be expected to show a strong signal for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Under electron impact (EI) ionization or collision-induced dissociation (CID) in tandem MS, the molecule would fragment in predictable ways. Common fragmentation pathways for related bromo-heterocycles and imidazopyridines include: libretexts.orgnih.gov
Loss of a bromine radical (•Br): Cleavage of the C-Br bond, which is often a favorable fragmentation pathway.
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond.
Fragmentation of the pyridine ring: Typically involving the loss of HCN or related neutral molecules.
Cleavage of the imidazole ring: This can lead to a variety of smaller fragment ions.
The study of fragmentation patterns of related 3-phenoxy imidazo[1,2-a] pyridines showed that cleavage of the substituent and subsequent loss of CO were characteristic pathways, which can be useful for identifying the core scaffold. nih.gov
Table 3: Predicted Mass Spectrometry Peaks for this compound
| m/z (for ⁷⁹Br/⁸¹Br) | Ion/Fragment | Notes |
|---|---|---|
| 210.98 / 212.98 | [M]⁺ | Molecular ion peak with characteristic 1:1 isotopic pattern. |
| 211.98 / 213.98 | [M+H]⁺ | Protonated molecule, expected in ESI-MS. |
| 132.05 | [M - Br]⁺ | Loss of a bromine radical. |
| 195.96 / 197.96 | [M - CH₃]⁺ | Loss of a methyl radical from the N1 position. |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with exceptional accuracy. For this compound, with the molecular formula C7H6BrN3, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass serves as a benchmark for comparison with experimental data, allowing for unambiguous confirmation of the compound's elemental formula.
The presence of bromine, with its two stable isotopes 79Br (50.69% abundance) and 81Br (49.31% abundance), results in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak will appear as a doublet, with two peaks of nearly equal intensity separated by approximately 2 Da (M+ and M+2). This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule and its fragments.
Electrospray ionization (ESI) is a soft ionization technique commonly employed in HRMS for the analysis of heterocyclic compounds like imidazo[4,5-c]pyridine derivatives. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]+, or as adducts with other cations like sodium [M+Na]+ or potassium [M+K]+. The high resolving power of modern mass spectrometers allows for the differentiation of these species from other ions with similar nominal masses, ensuring accurate elemental composition assignment.
Below is a table of the calculated exact masses for the neutral molecule and its common adducts, which are critical for the interpretation of HRMS data.
| Species | Formula | Calculated m/z |
| [M (79Br)]+ | [C7H6N379Br]+ | 210.9745 |
| [M (81Br)]+ | [C7H6N381Br]+ | 212.9725 |
| [M+H (79Br)]+ | [C7H7N379Br]+ | 211.9823 |
| [M+H (81Br)]+ | [C7H7N381Br]+ | 213.9803 |
| [M+Na (79Br)]+ | [C7H6N379BrNa]+ | 233.9642 |
| [M+Na (81Br)]+ | [C7H6N381BrNa]+ | 235.9622 |
| [M+K (79Br)]+ | [C7H6N379BrK]+ | 249.9382 |
| [M+K (81Br)]+ | [C7H6N381BrK]+ | 251.9361 |
This interactive table provides the theoretical m/z values that would be expected in an HRMS analysis of this compound.
Fragmentation Pattern Interpretation
Tandem mass spectrometry (MS/MS) experiments are instrumental in elucidating the fragmentation pathways of a molecule, providing valuable structural information. The fragmentation of the protonated molecular ion, [M+H]+, of this compound can be predicted based on the inherent stability of the heterocyclic core and the lability of its substituents. The resulting fragment ions are indicative of the molecule's connectivity.
The fused imidazo[4,5-c]pyridine ring system is relatively stable, and thus, fragmentation is likely to be initiated by the loss of the bromine atom or the methyl group, or through the cleavage of the heterocyclic rings. The presence of the bromine isotopic signature in the fragment ions is a key tool for tracing the fragmentation pathways.
A plausible fragmentation pathway for [C7H7N3Br]+ would involve the following steps:
Loss of a bromine radical (•Br): The initial fragmentation could involve the homolytic cleavage of the C-Br bond, leading to the formation of a radical cation at m/z 132. This is a common fragmentation pathway for brominated aromatic compounds.
Loss of methyl radical (•CH3): Cleavage of the N-CH3 bond could result in the loss of a methyl radical, yielding a fragment ion at m/z 196/198.
Loss of hydrogen cyanide (HCN): Heterocyclic compounds containing pyridine and imidazole rings often undergo fragmentation through the elimination of HCN. This could occur from the pyridine or imidazole ring, leading to various fragment ions. For example, the loss of HCN from the m/z 132 fragment would result in an ion at m/z 105.
Cleavage of the imidazole ring: The imidazole ring could undergo cleavage, leading to the formation of smaller fragment ions.
The interpretation of the fragmentation pattern is crucial for distinguishing between isomers. For example, the fragmentation of this compound would differ from that of its isomer, 6-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, due to the different positions of the bromine and methyl substituents, leading to unique fragment ions and relative abundances.
The following table outlines a proposed fragmentation pattern for this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion (m/z) |
| 212/214 | [C7H6N3]+• | •Br | 132 |
| 212/214 | [C6H4BrN3]+ | •CH3 | 197/199 |
| 132 | [C6H4N2]+• | HCN | 105 |
| 197/199 | [C5H3BrN2]+ | HCN | 170/172 |
This interactive table presents a theoretical fragmentation pathway for this compound based on general principles of mass spectrometry.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Vibrations
Infrared (IR) Spectroscopy is based on the absorption of infrared radiation by a molecule, which excites its vibrational modes. The absorption frequencies are characteristic of the specific bonds and functional groups within the molecule. For this compound, the IR spectrum is expected to show characteristic bands for the aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and the C-N stretching vibrations.
Raman Spectroscopy involves the inelastic scattering of monochromatic light. The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it a valuable complement to IR spectroscopy.
The expected vibrational modes for this compound are summarized in the table below. The specific wavenumbers can be influenced by the electronic effects of the bromine and methyl substituents, as well as intermolecular interactions in the solid state.
| Vibrational Mode | Expected Wavenumber Range (cm-1) | Spectroscopy Technique |
| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (Methyl) | 2980 - 2850 | IR, Raman |
| C=N Stretch (Imidazole/Pyridine) | 1650 - 1550 | IR, Raman |
| C=C Stretch (Aromatic) | 1600 - 1450 | IR, Raman |
| C-N Stretch | 1350 - 1250 | IR, Raman |
| In-plane C-H Bend | 1300 - 1000 | IR |
| Out-of-plane C-H Bend | 900 - 675 | IR |
| C-Br Stretch | 700 - 500 | IR, Raman |
| Ring Breathing Modes | 1000 - 800 | Raman |
This interactive table details the expected vibrational modes for this compound and the spectroscopic techniques used to observe them.
The analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the precise assignment of the observed bands to specific molecular vibrations. This detailed understanding of the vibrational landscape of this compound is crucial for its characterization and for studying its interactions with other molecules.
Computational and Theoretical Chemistry Investigations of 2 Bromo 1 Methyl 1h Imidazo 4,5 C Pyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed in chemistry and materials science to predict molecular geometries, energies, and other properties. For a molecule like 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, DFT calculations would provide fundamental insights into its structural and electronic characteristics. Such calculations are typically performed using a functional, like B3LYP, and a basis set, such as 6-311G(d,p), to solve the Schrödinger equation approximately. nih.gov
Geometry Optimization and Conformational Analysis
A primary step in computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles of its ground state.
The imidazo[4,5-c]pyridine core is a fused bicyclic system that is expected to be nearly planar. researchgate.net However, the presence of the methyl group on the imidazole (B134444) ring and the bromine atom introduces potential, albeit minor, conformational flexibility. The optimization calculation would confirm the planarity of the ring system and establish the preferred orientation of the methyl group's hydrogen atoms. The results of such a study would be compared with experimental data if available, for instance, from X-ray crystallography of related compounds, to validate the chosen theoretical model. nih.govresearchgate.net
Illustrative Data Table: Optimized Geometrical Parameters This table illustrates the type of data that a geometry optimization would yield. The values are not actual calculated data for the target compound.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-Br | 1.89 Å |
| N1-CH₃ | 1.47 Å | |
| N1-C2 | 1.38 Å | |
| C4-C5 | 1.39 Å | |
| Bond Angle | C2-N1-CH₃ | 125.5° |
| N1-C2-N3 | 110.2° |
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govnih.gov For this compound, DFT calculations would map the electron density distribution of the HOMO and LUMO across the molecule. Typically, in such aromatic systems, these orbitals are delocalized π-orbitals spread across the fused ring structure. The analysis would reveal which atoms contribute most to these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.
Illustrative Data Table: FMO Energies and Reactivity Descriptors This table shows representative data derived from an FMO analysis. The values are for illustrative purposes only.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.5 |
| LUMO Energy | ELUMO | -1.2 |
| Energy Gap | ΔE | 5.3 |
| Chemical Hardness | η | 2.65 |
| Electronegativity | χ | 3.85 |
Charge Distribution and Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, an MEP map would show:
Red regions (negative potential): Areas rich in electrons, which are susceptible to electrophilic attack. These are typically located around electronegative atoms like the nitrogen atoms of the pyridine (B92270) and imidazole rings.
Blue regions (positive potential): Electron-deficient areas, prone to nucleophilic attack. These would likely be found around the hydrogen atoms.
Green regions (neutral potential): Areas with near-zero potential.
This analysis provides a visual guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov
Prediction and Assignment of Vibrational Spectra
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the various vibrational modes (stretching, bending, etc.) to the experimentally observed spectral bands. acs.org
For this compound, this analysis would provide theoretical wavenumbers for characteristic vibrations such as C-H stretching of the aromatic rings and the methyl group, C=N and C=C stretching within the rings, and the C-Br stretching mode. Comparing the calculated spectrum with an experimental one helps confirm the molecular structure.
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method that examines the delocalization of electron density between orbitals, providing a detailed picture of bonding and intramolecular interactions. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into localized Lewis-like structures (bonds and lone pairs).
An NBO analysis of this compound would quantify the stability arising from electron delocalization, particularly the π-conjugation within the fused aromatic rings. It would calculate the stabilization energies (E(2)) associated with interactions between occupied (donor) and unoccupied (acceptor) orbitals. Significant interactions, such as those between a nitrogen lone pair (n) and an adjacent π* antibonding orbital, would confirm the delocalization that contributes to the molecule's aromaticity and stability.
Theoretical Studies on Reaction Mechanisms and Energetics
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. Theoretical studies can map the entire reaction pathway, from reactants to products, by identifying transition states and intermediates. This provides a detailed understanding of the reaction's feasibility and kinetics.
For this compound, theoretical studies could be employed to explore various potential reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon. By calculating the activation energies for different proposed mechanisms, researchers could predict the most likely reaction pathway and product. For instance, the energetics of a Suzuki or Buchwald-Hartwig coupling reaction at the C2 position could be modeled to understand the catalytic cycle and predict reaction outcomes, guiding synthetic efforts.
Computational Modeling for Guiding Synthetic Strategies and Reactivity Prediction
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex heterocyclic molecules, including derivatives of imidazo[4,5-c]pyridine. nih.govscirp.orgnih.gov These theoretical investigations provide valuable insights that can guide synthetic strategies, helping to predict reaction outcomes, identify the most probable sites for electrophilic and nucleophilic attack, and optimize reaction conditions. researchgate.net
Theoretical studies on related imidazopyridine scaffolds have demonstrated the utility of computational modeling in understanding molecular stability and reactivity. scirp.org For this compound, computational approaches are instrumental in predicting its behavior in various chemical transformations. The calculated distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO) are key parameters in this predictive process. nih.govresearchgate.net
Analysis of the Molecular Electrostatic Potential (MEP) helps to identify the regions of a molecule that are rich or poor in electrons, thus predicting sites susceptible to electrophilic or nucleophilic attack. scirp.org In the case of this compound, the nitrogen atoms of the pyridine and imidazole rings are expected to be nucleophilic centers, while the bromine-substituted carbon atom presents a potential site for electrophilic interaction or substitution, depending on the reaction conditions. scirp.orgmdpi.com
Frontier Molecular Orbital (FMO) theory is another critical aspect of computational analysis for predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's ability to donate and accept electrons, respectively. nih.govnih.gov The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of the molecule's chemical stability and reactivity. scirp.org A smaller energy gap generally implies higher reactivity. scirp.org
Computational models can also be employed to simulate reaction pathways and transition states, thereby providing a deeper understanding of reaction mechanisms. This can be particularly useful in designing multi-step syntheses, allowing for the in silico evaluation of different synthetic routes to identify the most efficient and highest-yielding pathways. For instance, by calculating the activation energies for various potential reactions, chemists can select reagents and conditions that favor the desired product.
The following table summarizes key computational parameters and their implications for the synthesis and reactivity of this compound, based on findings for analogous compounds.
| Computational Parameter | Predicted Characteristics for this compound | Implications for Synthetic Strategies and Reactivity Prediction |
| Molecular Electrostatic Potential (MEP) | Negative potential around the nitrogen atoms of the pyridine and imidazole rings. Positive potential near the hydrogen atoms and the C-Br bond. | The nitrogen atoms are likely sites for protonation and coordination with Lewis acids. The region around the bromine atom could be susceptible to nucleophilic attack under certain conditions. |
| Highest Occupied Molecular Orbital (HOMO) | Primarily localized on the imidazo[4,5-c]pyridine ring system, with significant contributions from the nitrogen and bromine atoms. | The molecule can act as an electron donor in reactions with electrophiles. The specific location of the HOMO indicates the most probable site for electrophilic attack. |
| Lowest Unoccupied Molecular Orbital (LUMO) | Distributed across the fused ring system, with a notable contribution from the carbon atom attached to the bromine. | This indicates the molecule's ability to accept electrons, particularly at the C2 position, making it a target for nucleophiles, potentially leading to substitution of the bromine atom. |
| HOMO-LUMO Energy Gap (ΔE) | A moderate energy gap would suggest a balance between stability and reactivity. | This parameter helps in predicting the overall reactivity of the molecule. A smaller gap would suggest that the molecule is more polarizable and reactive. |
| Calculated Atomic Charges | The nitrogen atoms are expected to carry partial negative charges, while the carbon atom bonded to bromine will have a partial positive charge. | These charge distributions support the predictions made by MEP analysis regarding the nucleophilic and electrophilic centers within the molecule, guiding the choice of reagents for functionalization. |
By leveraging these computational insights, chemists can devise more effective and targeted synthetic strategies for this compound and its derivatives. This predictive power reduces the need for extensive empirical screening of reaction conditions, thereby saving time and resources in the drug discovery and development process.
Advanced Synthetic Applications and Utility As a Chemical Building Block
Role as a Precursor in the Synthesis of Complex Fused Heterocyclic Systems
The presence of the C-Br bond in 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine is pivotal to its role as a precursor for elaborate fused heterocyclic systems. This functionality serves as a synthetic handle for the introduction of various substituents and for the construction of new rings onto the imidazopyridine core. Transition-metal-catalyzed cross-coupling reactions are the primary tools for these transformations, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are extensively used to functionalize similar bromo-substituted heterocyclic systems. nih.govnih.gov In this context, this compound can react with a diverse range of aryl or heteroaryl boronic acids or their esters to yield 2-aryl- or 2-heteroaryl-substituted imidazo[4,5-c]pyridines. This approach is instrumental in creating biaryl structures, which are common motifs in medicinally and materially relevant molecules. The Suzuki coupling's tolerance for a wide variety of functional groups makes it a powerful method for generating molecular diversity from this brominated precursor. nih.gov
Furthermore, the strategic functionalization at the 2-position can be followed by subsequent reactions on the pyridine (B92270) ring, leading to the assembly of polycyclic fused systems. Various synthetic strategies have been developed for the construction of the imidazopyridine scaffold itself, often involving condensation reactions, which highlights the modularity of these synthetic routes. organic-chemistry.orgacs.orgnih.gov By leveraging the reactivity of the bromo substituent, chemists can design multi-step syntheses that build complexity in a controlled manner, leading to novel tetracyclic or even more complex heterocyclic frameworks. acs.org
| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Arylboronic acid) | C-C | 2-Aryl-imidazo[4,5-c]pyridines |
| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | C-N | 2-Amino-imidazo[4,5-c]pyridines |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | 2-Alkynyl-imidazo[4,5-c]pyridines |
| Stille Coupling | Organostannane | C-C | 2-Alkyl/Aryl-imidazo[4,5-c]pyridines |
| Heck Coupling | Alkene | C-C (sp2) | 2-Alkenyl-imidazo[4,5-c]pyridines |
Applications in the Development of Novel Ligands for Transition Metals
The imidazopyridine skeleton is rich in nitrogen atoms, which can act as coordination sites for transition metals. Specifically, the pyridine nitrogen and the nitrogen at the 3-position of the imidazole (B134444) ring can form a bidentate chelate with a metal center. This intrinsic coordinating ability makes this compound a valuable starting material for designing novel ligands.
The compound can be used in two primary ways for ligand synthesis. First, it can act as a ligand itself, coordinating to metal centers to form complexes. For instance, gold(III) complexes have been synthesized with imidazo[1,2-a]pyridine (B132010) derivatives, demonstrating the coordinating capability of this heterocyclic system. nih.gov Second, and more versatilely, the bromine atom can be substituted to introduce additional donor atoms, thereby creating multidentate ligands with tailored electronic and steric properties. For example, a phosphine (B1218219) group could be introduced via a coupling reaction, creating a P,N-ligand. 2-Bromopyridine (B144113) and its derivatives are known to be useful precursors for forming bipyridine and terpyridine ligands, which are staples in coordination chemistry. researchgate.net
The development of such ligands is crucial for advancements in catalysis, where the ligand sphere around a metal center dictates the catalyst's activity, selectivity, and stability. By modifying the substituents on the this compound backbone, researchers can fine-tune the properties of the resulting metal complexes for specific catalytic applications.
Potential in Organic Electronics and Materials Science
The imidazopyridine core is an electron-deficient system, a property that is often sought after in materials for organic electronics. Derivatives of the isomeric imidazo[4,5-b]pyridine have been investigated for their emissive properties and potential use in organic light-emitting diodes (OLEDs). Given the structural similarity, the imidazo[4,5-c]pyridine scaffold, and by extension this compound, holds significant potential in materials science.
The role of this compound in this field is that of a key building block. The bromine atom allows for the attachment of various organic functionalities through cross-coupling reactions. This enables the synthesis of larger conjugated systems where the electronic properties, such as the HOMO/LUMO energy levels and the emission wavelength, can be systematically tuned. For example, by coupling the brominated core with electron-donating aryl groups, donor-acceptor type molecules can be constructed. These structures are known to exhibit interesting photophysical properties, including intramolecular charge transfer (ICT), which is beneficial for applications in OLEDs, sensors, and nonlinear optics. The imidazopyridine moiety is recognized as being useful in material science due to its structural characteristics. nih.gov
Exploitation in Methodological Development in Organic Synthesis
The development of new synthetic methodologies is a cornerstone of organic chemistry, and having access to a diverse range of substrates is essential for testing the scope and limitations of new reactions. This compound serves as an excellent substrate for this purpose, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.
The C(2)-Br bond in this molecule is activated towards oxidative addition to a low-valent metal center (e.g., Pd(0)), which is the initial step in many catalytic cycles. This makes it an ideal candidate for optimizing reactions like the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. nih.govnih.gov For instance, developing a new ligand or catalyst system for C-N bond formation could involve testing its efficacy with a range of heteroaryl halides, including this compound. The success of the reaction would provide valuable information about the catalyst's tolerance for the imidazopyridine core and its specific electronic and steric environment.
Moreover, the regiochemistry of the imidazopyridine system presents interesting challenges and opportunities. Developing methods that selectively functionalize one position over another is a constant goal in synthetic chemistry. Using substrates like this compound allows researchers to explore the reactivity of a specific position and develop protocols that are highly selective for that site.
| Application Area | Key Transformation | Significance | Relevant Analogy |
|---|---|---|---|
| Fused Heterocycles | Suzuki Cross-Coupling | Enables the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines with biological activity. | Analogous functionalization of the C-Br bond in this compound. nih.gov |
| Ligand Development | Coordination to Metal Ions | Imidazopyridine derivatives form stable complexes with transition metals like Au(III). | The nitrogen atoms in the imidazo[4,5-c]pyridine core provide coordination sites. nih.gov |
| Materials Science | Functionalization for Electronic Materials | The imidazopyridine scaffold is useful in materials science due to its electronic and structural properties. | The bromo-substituent allows for tuning of electronic properties via substitution. nih.gov |
| Methodology Development | Substrate in Cross-Coupling Reactions | Bromopyridines are standard substrates for developing and optimizing C-C and C-N bond-forming reactions. | This compound serves as a specific heterocyclic substrate to test new catalytic systems. nih.govnih.gov |
Future Research Directions and Unaddressed Challenges
Exploration of Underexplored Reactivity and Derivatization Pathways
The bromine atom at the C2 position and the methylated imidazole (B134444) ring of 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine offer a versatile scaffold for chemical modification. However, its full reactive potential is yet to be realized. Future research should systematically explore derivatization pathways to unlock novel chemical space.
A primary area of investigation involves leveraging the C-Br bond for transition-metal-catalyzed cross-coupling reactions. While Suzuki coupling has been employed for other imidazo[4,5-b]pyridine isomers to create C-C bonds, a comprehensive exploration of various coupling partners with this compound is needed. nih.gov The development of protocols for Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions would provide access to a diverse array of analogs with aryl, alkynyl, and amino substituents, respectively.
Another underexplored avenue is the direct C-H functionalization of the pyridine (B92270) ring. The electronic properties of the fused imidazole ring and the methyl group will influence the regioselectivity of C-H activation. Investigating various directing groups and catalytic systems could enable precise modification at specific positions of the pyridine moiety, a strategy that has seen success in the broader class of imidazo[1,2-a]pyridines. mdpi.com
Furthermore, the reactivity of the nitrogen atoms within the bicyclic system warrants deeper study. While alkylation of related imidazo[4,5-b]pyridine systems has been shown to occur at different nitrogen positions, leading to regioisomers, the specific behavior of the 1-methylated isomer is unknown. nih.govnih.gov Exploring reactions such as N-arylation or the introduction of other functional groups on the pyridine nitrogen could yield novel compounds with unique electronic and steric properties.
Table 1: Potential Derivatization Reactions for Future Study
| Reaction Type | Target Bond | Potential Outcome |
|---|---|---|
| Suzuki Coupling | C2-Br | Aryl-substituted analogs |
| Heck Coupling | C2-Br | Alkenyl-substituted analogs |
| Sonogashira Coupling | C2-Br | Alkynyl-substituted analogs |
| Buchwald-Hartwig Amination | C2-Br | Amino-substituted analogs |
| C-H Functionalization | Pyridine C-H | Selective introduction of functional groups |
Development of Highly Regioselective and Stereoselective Transformations
A significant challenge in the chemistry of imidazopyridines is controlling regioselectivity during functionalization. For this compound, electrophilic substitution or metal-catalyzed C-H activation on the pyridine ring can potentially occur at multiple sites. A key research goal is to develop synthetic methods that predictably yield a single regioisomer.
Future work should focus on:
Catalyst Design: Developing novel transition-metal catalysts with ligands that can sterically or electronically direct reactions to a specific carbon atom on the pyridine ring.
Directing Groups: Investigating the use of removable directing groups that can be temporarily installed on the scaffold to guide functionalization to a desired position before being cleaved.
Understanding Inherent Reactivity: Performing detailed mechanistic studies to understand the intrinsic electronic biases of the this compound nucleus, which would inform the choice of reaction conditions to favor a particular isomer.
While the parent compound is achiral, many of its potential derivatives could possess stereocenters. The development of stereoselective transformations is therefore crucial for accessing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. Future research should aim to design catalytic systems for asymmetric synthesis, such as asymmetric hydrogenation of alkenyl derivatives or stereoselective additions to the pyridine ring, to produce single-enantiomer products.
Innovative and Sustainable Synthetic Approaches for the Compound and its Analogs
Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Future research on this compound should prioritize "green" chemistry principles. mdpi.com This involves moving away from traditional, often harsh, synthetic conditions toward more sustainable alternatives.
Key areas for innovation include:
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times, reduce energy consumption, and often improve product yields, a technique that has proven effective for Suzuki coupling in related systems. nih.gov
Catalyst-Free Reactions: Exploring multicomponent reactions or cycloadditions that can construct complex molecular scaffolds without the need for heavy metal catalysts. researchgate.netacs.org This reduces both cost and toxic waste.
Green Solvents: Replacing conventional volatile organic solvents with more sustainable alternatives like water, ethanol, or ionic liquids. mdpi.com
Flow Chemistry: Developing continuous flow processes for the synthesis and derivatization of the compound. Flow chemistry can offer improved safety, scalability, and control over reaction parameters compared to traditional batch methods.
The synthesis of analogs could also benefit from the development of one-pot, multi-step transformations that minimize purification steps and reduce solvent waste, an approach that has been successfully applied to related imidazole-based heterocycles. researchgate.net
Computational Validation of Novel Synthetic Pathways and Electronic Properties
Computational chemistry provides powerful tools for predicting and understanding chemical reactivity, complementing experimental work. For this compound, density functional theory (DFT) and other molecular modeling techniques can be invaluable in addressing current challenges. nih.gov
Future computational studies should focus on:
Predicting Reaction Outcomes: Modeling proposed synthetic pathways to predict their feasibility and regioselectivity. This can help prioritize experimental efforts and avoid unpromising routes. For instance, calculating the activation energies for C-H functionalization at different positions on the pyridine ring could predict the most likely site of reaction.
Elucidating Reaction Mechanisms: Using computational methods to map out the step-by-step mechanisms of novel transformations. This fundamental understanding is crucial for optimizing reaction conditions and catalyst design.
Calculating Electronic Properties: Determining key electronic descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, and charge distributions. nih.gov This information can help rationalize the observed reactivity and predict the sites most susceptible to nucleophilic or electrophilic attack. These properties are also fundamental to designing molecules for applications in materials science, such as in metal-organic frameworks (MOFs). wikipedia.org
By integrating computational modeling with experimental synthesis, researchers can accelerate the development of new synthetic methods and gain deeper insight into the fundamental chemical nature of this compound and its derivatives.
Q & A
Q. What are the most reliable synthetic routes for 2-bromo-1-methyl-1H-imidazo[4,5-c]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation or substitution reactions starting from imidazo[4,5-c]pyridine precursors. For example, methylation of 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one using methyl iodide under catalytic conditions (e.g., potassium carbonate in DMF) yields N-methylated derivatives . Phase transfer catalysis (solid-liquid) with solvents like DMF and catalysts such as p-toluenesulfonic acid is effective for brominated imidazopyridine derivatives . Optimization of reaction time (e.g., 12–24 hours) and temperature (room temperature to 80°C) improves yields by reducing side products like di-substituted analogs .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., bromine at position 2, methyl at position 1). Downfield shifts in H NMR (δ 7.8–8.5 ppm) confirm aromatic protons adjacent to electronegative groups .
- FT-IR : Peaks at ~600–700 cm indicate C-Br stretching, while N-H vibrations (~3400 cm) confirm imidazole ring integrity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 242.0 for CHBrN) .
Q. What are the primary applications of this compound in drug discovery?
- Methodological Answer : It serves as a scaffold for cardiotonic agents (e.g., LY175326 analogs) due to its fused imidazo[4,5-c]pyridine core, which enhances inotropic activity compared to imidazo[4,5-b]pyridines . Substitutions at positions 2 and 4 modulate interactions with targets like platelet-activating factor receptors .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen position, substituent size) affect biological activity and target selectivity?
- Methodological Answer :
- Halogen Position : Bromine at position 2 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for bioconjugation . Positional isomers (e.g., 4-bromo vs. 6-bromo) show distinct binding affinities; for example, 2-bromo derivatives exhibit 5–10× higher potency in cardiotonic assays .
- Substituent Effects : Methyl groups at position 1 increase metabolic stability by reducing CYP450 oxidation, while bulkier groups (e.g., benzyl) alter lipophilicity (logP) and blood-brain barrier penetration . Quantitative Structure-Activity Relationship (QSAR) models using Hammett constants (σ) and molar refractivity (MR) predict activity trends .
Q. What strategies mitigate instability of imidazo[4,5-c]pyridine derivatives under acidic/basic conditions?
- Methodological Answer :
- Stabilization : Avoid prolonged exposure to >1N HCl or NaOH. Use buffered solutions (pH 6–8) during biological assays. For degradation-prone intermediates (e.g., 4,6-dihydroxy derivatives), rapid purification via flash chromatography (silica gel, ethyl acetate/hexane) minimizes decomposition .
- Protecting Groups : Acetylation of NH groups (e.g., using acetic anhydride) prevents ring-opening under reflux conditions .
Q. How can computational methods (DFT, molecular docking) guide the design of novel analogs?
- Methodological Answer :
- DFT Calculations : B3LYP/6-31G(d,p) optimizations predict vibrational modes (IR/Raman) and electron density maps, aiding in assigning experimental spectra .
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., SSAO inhibitors). For example, sulfinyl or methoxy substituents at position 4 enhance hydrogen bonding with amine oxidase active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
